4-(3-Fluorophenoxy)-6-chloropyrimidine
Overview
Description
4-(3-Fluorophenoxy)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a fluorophenoxy group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenoxy)-6-chloropyrimidine typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorophenol and 2,4,6-trichloropyrimidine.
Nucleophilic Substitution: 3-Fluorophenol undergoes nucleophilic substitution with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to improve yield and reduce costs. This may involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, boronic acids, and bases in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Coupled Products: Complex molecules with extended aromatic systems or functional groups.
Scientific Research Applications
4-(3-Fluorophenoxy)-6-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorophenoxy and chlorine groups can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
- 4-(4-Chloro-3-fluorophenoxy)-6-methylpyrimidine
- 4-(3-Trifluoromethylphenoxy)-6-chloropyrimidine
- 4-(4-Amino-3-fluorophenoxy)-6-chloropyrimidine
Comparison: 4-(3-Fluorophenoxy)-6-chloropyrimidine is unique due to the specific positioning of the fluorophenoxy and chlorine groups, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a distinct and valuable compound for various applications.
Biological Activity
4-(3-Fluorophenoxy)-6-chloropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHClF NO
CAS Number: 1017067-02-5
The compound features a pyrimidine ring substituted with a fluorophenoxy group and a chlorine atom, which contributes to its biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition: It interacts with various enzymes, potentially inhibiting their activity. For instance, it has shown promise as an inhibitor of proteases involved in disease pathways.
- Receptor Modulation: The compound may bind to specific receptors, altering cellular signaling pathways and influencing physiological responses.
- Antiviral Activity: Preliminary studies indicate that this compound may possess antiviral properties, particularly against HIV-1, by reducing viral cytopathic effects in cell cultures .
Biological Effects
The biological activity of this compound can be summarized as follows:
Activity | Effect |
---|---|
Antiviral | Inhibits HIV-1 replication in vitro |
Enzyme Inhibition | Potential inhibition of proteases and kinases |
Cytotoxicity | Varies based on concentration; low doses show minimal toxicity |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrimidine and phenoxy groups significantly influence the compound's biological activity. For example:
- Fluorine Substitution: The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding.
- Chlorine Positioning: The position of the chlorine atom on the pyrimidine ring affects enzyme binding affinity and specificity.
Antiviral Activity Assessment
In a study assessing the antiviral properties of various pyrimidine derivatives, this compound was evaluated for its ability to inhibit HIV-1 replication. The results indicated:
- Percent Inhibition: At a concentration of 10 μM, the compound demonstrated significant inhibition of viral cytopathic effects.
- Cell Viability: The compound maintained high cell viability at this concentration, indicating a favorable therapeutic index .
Enzyme Interaction Studies
Further investigations have shown that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The binding affinity was assessed using various biochemical assays:
Properties
IUPAC Name |
4-chloro-6-(3-fluorophenoxy)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-5-10(14-6-13-9)15-8-3-1-2-7(12)4-8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRWBETZRNLTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=NC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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